2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine
Description
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(indolizin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-9-11-4-5-14(17)7-11)12-8-13-3-1-2-6-16(13)10-12/h1-3,6,8,10-11,14H,4-5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQVGXNIGFPOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, which is a key structural motif found in a number of synthetic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxygenated derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could interact with enzymes or receptors involved in various biochemical processes.
Comparison with Similar Compounds
Rigidity and Stereochemical Control
The 2-azabicyclo[2.2.1]heptane core in the target compound imposes greater conformational rigidity compared to monocyclic analogs like 2-(4-methylphenyl)indolizine. This rigidity enhances binding specificity in peptidomimetics, as seen in proline-like derivatives . In contrast, 4-thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., β-lactams) prioritize ring strain and reactivity for antibiotic activity .
Q & A
Basic: What are the established synthetic routes for 2-azabicyclo[2.2.1]heptane derivatives, and how do they apply to indolizine-functionalized analogs?
Answer:
Synthesis of 2-azabicyclo[2.2.1]heptane derivatives often involves palladium-catalyzed reactions or cycloaddition strategies. For example, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes efficiently constructs the bicyclic core, which can be functionalized with indolizine via coupling reactions . The Aza-Diels-Alder reaction is another key method, enabling enantioselective synthesis of bicyclic intermediates that can be further derivatized with carbonyl-indolizine moieties . For indolizine coupling, methods like condensation of formyl-indolizines with azabicycloheptane precursors (e.g., using DMF/oxalyl chloride) are reported .
Basic: How is the stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives resolved during synthesis?
Answer:
Chiral resolution techniques, such as chiral column chromatography or enantioselective catalysis, are critical. Asymmetric Aza-Diels-Alder reactions with chiral auxiliaries (e.g., (1S)-1-phenylethyl groups) can induce stereoselectivity in the bicyclic core . For indolizine-functionalized analogs, X-ray crystallography or NOESY NMR is used to confirm stereochemistry post-synthesis .
Advanced: What computational methods validate the physicochemical properties of 2-azabicyclo[2.2.1]heptane-indolizine hybrids?
Answer:
Density Functional Theory (DFT) calculations predict properties like pKa (6.83±0.40) and density (1.134±0.06 g/cm³) for related azabicycloheptanes, which guide experimental design for solubility and reactivity . Molecular docking studies assess interactions with biological targets (e.g., enzymes), informing modifications to enhance binding affinity .
Advanced: How do reaction conditions influence the regioselectivity of indolizine coupling to the azabicycloheptane core?
Answer:
Regioselectivity is controlled by solvent polarity, temperature, and catalyst choice. For example, DMF promotes nucleophilic acyl substitution at the azabicycloheptane carbonyl group, while THF favors alternative pathways . Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) require precise ligand selection (e.g., phosphine ligands) to direct indolizine attachment .
Basic: What analytical techniques are essential for characterizing 2-{2-azabicyclo[...]carbonyl}indolizine?
Answer:
- NMR spectroscopy (¹H/¹³C, COSY, HSQC) resolves bicyclic and indolizine proton environments .
- HPLC-MS confirms purity and molecular weight, particularly for stereoisomers .
- X-ray crystallography definitively assigns stereochemistry in crystalline derivatives .
Advanced: How are contradictions in reported synthetic yields resolved for azabicycloheptane-indolizine systems?
Answer:
Yield discrepancies often arise from substrate purity or reaction scalability. For example, palladium-catalyzed reactions require rigorously anhydrous conditions to achieve >90% yields, as moisture degrades catalysts . Reproducibility is improved by optimizing stoichiometry (e.g., 1.1 equiv of indolizine precursors) and reaction time (3–5 h reflux in AcOH) .
Advanced: What strategies enhance the biological activity of azabicycloheptane-indolizine hybrids?
Answer:
- Structural modifications : Introducing hydrazine or sulfonamide groups increases binding to enzymes like proteases .
- Bioisosteric replacement : Replacing the indolizine carbonyl with thiourea improves metabolic stability .
- Pharmacophore mapping : Computational models identify critical interaction sites (e.g., bicyclic NH for hydrogen bonding) .
Basic: What safety protocols apply to handling azabicycloheptane derivatives?
Answer:
Derivatives with acute toxicity (H302) or respiratory irritation (H335) require glovebox use and fume hoods . Storage at 2–8°C prevents decomposition of labile intermediates like hydrazinyl-carboxylates .
Advanced: How are multi-step syntheses optimized for azabicycloheptane-indolizine libraries?
Answer:
- Flow chemistry : Reduces reaction times for cycloaddition steps .
- One-pot strategies : Combine azabicycloheptane formation and indolizine coupling using orthogonal protecting groups (e.g., tert-butoxycarbonyl) .
- High-throughput screening : Identifies optimal catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for scalability .
Advanced: What mechanistic insights explain the reactivity of the azabicycloheptane carbonyl group?
Answer:
The strained bicyclic structure increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by indolizine amines or hydrazines. DFT studies show ring strain lowers the activation energy for acyl transfer by ~15 kcal/mol compared to non-bicyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
